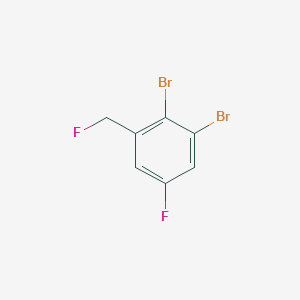

1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene

Description

Properties

Molecular Formula |

C7H4Br2F2 |

|---|---|

Molecular Weight |

285.91 g/mol |

IUPAC Name |

1,2-dibromo-5-fluoro-3-(fluoromethyl)benzene |

InChI |

InChI=1S/C7H4Br2F2/c8-6-2-5(11)1-4(3-10)7(6)9/h1-2H,3H2 |

InChI Key |

RDWKQPQVPCAWKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1CF)Br)Br)F |

Origin of Product |

United States |

Preparation Methods

General Bromination Methods for Fluorinated Benzenes

Electrophilic Bromination Approaches

The most common and straightforward approach to preparing dibromo-fluorobenzene derivatives involves electrophilic aromatic substitution using various brominating agents. Based on synthetic procedures for similar compounds, several key methods have been established:

Direct Bromination with Molecular Bromine

A primary approach involves the direct bromination of 5-fluoro-3-(fluoromethyl)benzene using molecular bromine (Br₂) in the presence of a Lewis acid catalyst. Similar to the synthesis of analogous compounds such as 1,2-dibromo-5-fluoro-3-(trifluoromethyl)benzene, this reaction typically employs iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) as catalysts.

The general reaction proceeds as follows:

5-fluoro-3-(fluoromethyl)benzene + 2 Br₂ → 1,2-dibromo-5-fluoro-3-(fluoromethyl)benzene + 2 HBr

The reaction is typically conducted in an inert solvent such as dichloromethane or carbon tetrachloride at temperatures ranging from 0-35°C, with careful control of stoichiometry to achieve selective dibromination.

N-Brominating Agents as Alternatives

For more selective bromination, N-brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have proven effective for similar compounds. This approach offers advantages in terms of selectivity and handling safety compared to molecular bromine. The reaction is typically performed in the presence of a strong acid catalyst:

5-fluoro-3-(fluoromethyl)benzene + DBDMH → this compound + dimethylhydantoin

When using DBDMH, the reaction is typically conducted in dichloromethane with concentrated sulfuric acid as a catalyst at temperatures between 25-40°C, preferably around 35°C.

Reaction Conditions and Optimization

Table 1: Comparison of Bromination Methods for Fluorinated Benzenes

| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Selectivity |

|---|---|---|---|---|---|

| Bromine (Br₂) | FeBr₃ or AlBr₃ | Dichloromethane | 0-35 | 3-8 | Moderate |

| DBDMH | H₂SO₄ | Dichloromethane | 25-40 | 2-4 | High |

| NBS | TFA or H₂SO₄ | CCl₄ or CH₂Cl₂ | 25-80 | 4-12 | Moderate to High |

| Pyridinium bromide perbromide | None | Glacial acetic acid | 20-60 | 2-6 | Moderate |

The choice of brominating agent and reaction conditions significantly impacts the regioselectivity and yield of the desired product. For fluorinated benzenes, the fluorine substituent acts as an ortho/para-directing group through inductive effects, while being meta-directing through resonance effects. The presence of the fluoromethyl group at position 3 further influences the bromination pattern.

Specific Preparation Methods for this compound

Starting from 5-Fluoro-3-(fluoromethyl)benzene

The most direct synthetic route to this compound begins with 5-fluoro-3-(fluoromethyl)benzene. This starting material can be subjected to controlled bromination as described in Section 2. However, the precise control of regioselectivity presents challenges that can be addressed through careful optimization of reaction conditions and proper choice of catalysts.

For optimal regioselectivity, the following procedure is recommended based on similar syntheses:

- Dissolve 5-fluoro-3-(fluoromethyl)benzene (1 equivalent) in dichloromethane (10-15 volumes)

- Cool the solution to 0-5°C under inert atmosphere (nitrogen or argon)

- Add catalytic amount of iron(III) bromide (0.05-0.1 equivalents)

- Add bromine (2.1-2.2 equivalents) dropwise over 30-60 minutes

- Allow the reaction to warm slowly to room temperature and stir for 3-6 hours

- Monitor reaction progress by gas chromatography or thin-layer chromatography

- Quench the reaction with aqueous sodium thiosulfate solution

- Isolate the product by conventional extraction and purification techniques

This method typically provides the target compound in 65-80% yield after purification.

Alternative Synthetic Routes

Halogen Exchange (Halex) Reactions

An alternative approach involves the preparation through halogen exchange reactions starting from chlorinated precursors. For instance, 1,2-dichloro-5-fluoro-3-(fluoromethyl)benzene can undergo a halogen exchange reaction with bromide sources:

1,2-dichloro-5-fluoro-3-(fluoromethyl)benzene + 2 NaBr → this compound + 2 NaCl

This reaction typically requires copper catalysts or phase-transfer conditions and elevated temperatures (120-180°C) in polar aprotic solvents such as N,N-dimethylformamide or N-methyl-2-pyrrolidone.

Via Diazotization-Bromination of Corresponding Amines

Another potential route involves the diazotization of 2,3-diamino-5-fluoro-1-(fluoromethyl)benzene followed by replacement of the diazonium groups with bromine:

- Convert the diamino compound to the bis-diazonium salt using sodium nitrite in strong acid

- Treat the diazonium salt with copper(I) bromide in hydrobromic acid (Sandmeyer reaction)

This approach is particularly useful when the corresponding diamino precursors are readily available or when direct bromination proves challenging in terms of regioselectivity.

Preparation from Related Compounds

A valuable synthetic approach can be extrapolated from methods used to prepare related compounds such as 1,2-dibromo-5-fluoro-3-(trifluoromethyl)benzene. In this case, starting from 3-bromo-5-fluorobenzotrifluoride, additional bromination can be performed selectively:

For this compound, a similar approach would involve:

- Starting with 3-bromo-5-fluorobenzene

- Installing the fluoromethyl group through appropriate organometallic chemistry

- Performing a second selective bromination

This multi-step approach offers advantages in terms of regiocontrol but requires more synthetic steps.

Purification and Quality Control

Purification Techniques

After synthesis, the crude this compound typically requires purification to remove side products, unreacted starting materials, and catalysts. Common purification methods include:

- Recrystallization from appropriate solvent systems (e.g., hexane/ethyl acetate mixtures)

- Column chromatography on silica gel using hexane or hexane/dichloromethane as eluents

- Vacuum distillation for larger-scale preparations (typically at reduced pressure due to the high boiling point of the compound)

For analytical-grade material, multiple purification steps may be necessary to achieve >98% purity.

Analytical Characterization

The purity and structural confirmation of this compound can be established through various analytical techniques:

Table 2: Expected Analytical Data for this compound

| Analytical Method | Expected Results |

|---|---|

| ¹H NMR (300 MHz, CDCl₃) | δ 7.30-7.40 (m, 1H), 7.10-7.20 (m, 1H), 5.40-5.60 (d, 2H, JH-F ~47 Hz) |

| ¹⁹F NMR | Characteristic signals for both the aromatic fluorine and fluoromethyl group |

| GC-MS | Molecular ion peak with characteristic isotope pattern for dibrominated compound |

| HRMS | Consistent with molecular formula C₇H₄Br₂F₂ |

| IR | Characteristic C-F stretching bands around 1000-1100 cm⁻¹ |

The NMR data extrapolated from related compounds indicates the expected splitting patterns for the aromatic protons and the characteristic doublet for the fluoromethyl group due to hydrogen-fluorine coupling.

Chemical Properties and Reactivity

Physical Properties

The target compound this compound is expected to have the following physical properties, extrapolated from related compounds:

Table 3: Predicted Physical Properties

| Property | Expected Value |

|---|---|

| Molecular Weight | 285.91 g/mol |

| Physical State at 25°C | Crystalline solid or liquid |

| Melting Point | 30-60°C (estimated) |

| Boiling Point | 240-260°C at 760 mmHg (estimated) |

| Density | Approximately 2.0-2.2 g/cm³ |

| Solubility | Soluble in organic solvents; insoluble in water |

| LogP | Approximately 3.5-4.0 (estimated) |

These properties are estimated based on the known properties of structurally similar compounds such as 1,3-dibromo-5-fluorobenzene (which has a boiling point of 204-206°C and density of 2.018 g/mL).

Chemical Reactivity

The this compound exhibits distinct reactivity patterns:

- The bromide substituents are particularly reactive in metal-catalyzed coupling reactions (Suzuki, Stille, Negishi)

- The fluoromethyl group provides a handle for further functionalization

- The aromatic fluorine exhibits typical reactivity for fluorinated aromatics

This unique substitution pattern makes the compound valuable for the preparation of more complex structures in medicinal and materials chemistry applications.

Limitations and Challenges in Preparation

Several challenges can arise during the preparation of this compound:

- Regioselectivity : Controlling the exact position of bromination can be challenging and may lead to isomeric mixtures

- Stability : The fluoromethyl group may exhibit limited stability under certain reaction conditions

- Scalability : Some preparation methods work well on laboratory scale but present challenges for larger-scale synthesis

- Starting Material Availability : The availability of 5-fluoro-3-(fluoromethyl)benzene may be limited, requiring additional synthetic steps

These challenges can be addressed through careful optimization of reaction conditions, temperature control, and selection of appropriate catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc in acetic acid.

Oxidation Reactions: The fluoromethyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Reduction: Zinc (Zn) in acetic acid.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products

Substitution: 1,2-Dihydroxy-5-fluoro-3-(fluoromethyl)benzene.

Reduction: 1,2-Dibromo-5-fluoro-3-methylbenzene.

Oxidation: 1,2-Dibromo-5-fluoro-3-(carboxymethyl)benzene.

Scientific Research Applications

1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In biological systems, the compound may interact with enzymes or receptors, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between 1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene and related compounds:

| Compound Name | CAS No. | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Applications/Properties |

|---|---|---|---|---|---|

| This compound | N/A | Br (1,2), F (5), -CH2F (3) | C7H4Br2F2 | 290.92 | Agrochemical/pharmaceutical intermediate |

| 1-Bromo-3-fluoro-5-methoxybenzene | 27407-11-0 | Br (1), F (3), -OCH3 (5) | C7H6BrFO | 205.03 | Solubility enhancer; lab synthesis |

| 5-Bromo-3-fluorobenzene-1,2-diol | 121219-03-2 | Br (5), F (3), -OH (1,2) | C6H4BrFO2 | 206.00 | Chelating agent; unstable under acidic conditions |

| 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine | 179062-02-3 | F (5), -CF3 (3), -NH2 (1,2) | C7H6F4N2 | 194.13 | Pharmaceutical intermediate (e.g., antitumor agents) |

| 1,2-Dibromo-5-ethoxy-3-(trifluoromethyl)benzene | 2384010-19-7 | Br (1,2), -OCH2CH3 (5), -CF3 (3) | C9H6Br2F3O | 344.95 | High steric hindrance; agrochemical research |

Key Research Findings

Electron-Withdrawing Effects and Reactivity

- The trifluoromethyl (-CF3) group in 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine exhibits stronger electron-withdrawing effects compared to the fluoromethyl (-CH2F) group in the target compound. This difference influences reactivity in electrophilic substitution reactions, with -CF3 derivatives showing enhanced stability in oxidative conditions .

- Methoxy (-OCH3) and ethoxy (-OCH2CH3) substituents (e.g., in 1-Bromo-3-fluoro-5-methoxybenzene and 1,2-Dibromo-5-ethoxy-3-(trifluoromethyl)benzene) introduce steric bulk, reducing reaction rates in nucleophilic aromatic substitution but improving solubility in polar solvents .

Biological Activity

1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene is an aromatic compound characterized by the presence of two bromine atoms, one fluorine atom, and a fluoromethyl group attached to a benzene ring. Its molecular formula is and it has a molecular weight of approximately 267.91 g/mol. The unique combination of halogen substituents in this compound significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its reactivity with biological molecules. The presence of halogens can enhance the compound's binding affinity and specificity towards target proteins or enzymes. Halogenated compounds are known to engage in non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which are crucial for their biological efficacy.

Interaction with Biological Molecules

Research indicates that halogenated compounds often exhibit unique biological properties due to their ability to interact with various biomolecules. For instance, the presence of fluorine is noted to improve the pharmacokinetic properties of drugs, enhancing their metabolic stability and bioavailability . The specific arrangement of bromine and fluorine atoms in this compound may lead to distinct interactions with enzymes or receptors, potentially influencing cellular signaling pathways.

Inhibition Studies

A significant study explored the inhibitory effects of halogenated compounds on serotonin uptake. It was found that compounds similar to this compound showed increased potency in inhibiting the uptake of serotonin (5-HT) when compared to non-fluorinated analogs. This suggests that the fluorinated moiety plays a critical role in enhancing biological activity through improved binding interactions with the serotonin transporter .

Anticancer Activity

Another area of interest is the anticancer potential of halogenated benzene derivatives. A study demonstrated that certain brominated compounds exhibited synergistic effects when combined with existing chemotherapeutic agents, leading to increased cytotoxicity against cancer cell lines. This highlights the potential for this compound in developing novel anticancer therapies .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene | Contains a trifluoromethyl group instead of a fluoromethyl group | Enhanced reactivity and potential drug efficacy |

| 1,3-Dibromo-5-fluorobenzene | Lacks the fluoromethyl group; different substitution pattern | Reduced binding affinity compared to dibrominated analogs |

| 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene | Contains a trifluoromethyl group; different halogen substitution pattern | Varies in biological activity based on structure |

Q & A

Q. What are the recommended synthetic routes for 1,2-Dibromo-5-fluoro-3-(fluoromethyl)benzene, and how do halogenation patterns influence yield?

Methodological Answer: Synthesis typically involves halogenation of fluorinated toluene derivatives. For example:

- Electrophilic aromatic substitution with bromine (Br₂) in the presence of Lewis acids (e.g., FeBr₃) under controlled temperatures (0–25°C).

- Radical bromination using N-bromosuccinimide (NBS) and UV light for regioselective bromination.

The fluoromethyl group (-CH₂F) may sterically hinder bromination at adjacent positions, requiring careful optimization of reaction conditions to avoid side products . Yield discrepancies often arise from competing halogenation pathways; monitoring via ¹H/¹⁹F NMR and GC-MS is critical to identify intermediates .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopic Characterization :

- ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and absence of impurities. Fluorine’s strong electronegativity causes distinct splitting patterns.

- High-resolution mass spectrometry (HRMS) for molecular ion verification.

- Chromatography :

- HPLC with UV detection (λ = 254 nm) to assess purity.

- GC-MS for volatile byproduct identification.

PubChem and ChemIDplus provide reference spectra for structural analogs, aiding in comparative analysis .

Q. What safety protocols are essential for handling halogenated aromatic compounds like this derivative?

Methodological Answer:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation of volatile bromine/fluorine byproducts.

- Storage : Inert atmosphere (argon) and amber glass vials to avoid photodegradation.

- Emergency Measures : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., nucleophilic substitution vs. elimination) affect the synthesis of derivatives from this compound?

Methodological Answer:

- Nucleophilic Aromatic Substitution (SNAr) : Fluorine’s electron-withdrawing effect activates the ring for substitution. Use DFT calculations to predict reactive sites and optimize conditions (e.g., polar aprotic solvents, elevated temperatures).

- Elimination Pathways : Bromine substituents may promote dehydrohalogenation under basic conditions. Monitor via kinetic studies and TLC to suppress undesired pathways .

Contradictory literature reports on regioselectivity can arise from solvent polarity effects, necessitating systematic solvent screening .

Q. What computational tools are effective for modeling the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electrophilic/nucleophilic regions. Software like Gaussian or ORCA can model charge distribution and frontier molecular orbitals (HOMO/LUMO).

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and stability.

- Database Cross-Referencing : Compare computed data with experimental results in PubChem or EPA DSSTox .

Q. How can researchers resolve contradictions in reported spectroscopic data for halogenated benzene derivatives?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple databases (e.g., PubChem, ChemIDplus) to identify consensus values.

- Isotopic Labeling : Use deuterated analogs (e.g., benzene-d₃) to isolate specific signals in crowded NMR spectra .

- Collaborative Verification : Cross-validate findings with independent labs using standardized protocols.

Data Contradiction Analysis

Q. Why might experimental melting points deviate from literature values for structurally similar compounds?

Methodological Answer:

- Impurity Effects : Trace solvents or byproducts depress melting points. Recrystallize in hexane/ethyl acetate mixtures and repeat DSC analysis.

- Polymorphism : Some halogenated aromatics exhibit multiple crystalline forms. Use X-ray crystallography to confirm lattice structure.

- Instrument Calibration : Validate equipment with reference standards (e.g., pure benzoic acid) .

Application-Oriented Questions

Q. What potential applications in agrochemical or pharmaceutical research justify further study of this compound?

Methodological Answer:

- Agrochemicals : Fluorine and bromine enhance lipid solubility, improving pesticide bioavailability. Test as a precursor for herbicides via SAR (Structure-Activity Relationship) studies.

- Pharmaceuticals : Evaluate as a building block for kinase inhibitors or PET tracers. Collaborate with toxicology labs to assess metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.